2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine

Catalog No.
S849004
CAS No.
1774894-33-5
M.F
C9H9F3N2
M. Wt
202.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine

CAS Number

1774894-33-5

Product Name

2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-3-fluoropyridine

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

InChI

InChI=1S/C9H9F3N2/c10-7-2-1-4-13-8(7)14-5-3-9(11,12)6-14/h1-2,4H,3,5-6H2

InChI Key

BOADJDSPZKLINM-UHFFFAOYSA-N

SMILES

C1CN(CC1(F)F)C2=C(C=CC=N2)F

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC=N2)F

2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine is a heterocyclic organic compound characterized by the presence of both pyrrolidine and pyridine rings, along with fluorine substituents. The molecular formula for this compound is C9H9F3N2, and it features a difluorinated pyrrolidine moiety attached to a fluorinated pyridine ring. The incorporation of fluorine atoms significantly alters the chemical properties of the compound, enhancing its lipophilicity and metabolic stability, which are critical factors in pharmaceutical development.

, including:

  • Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the fluorine atoms, the pyridine ring can participate in electrophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, yielding different oxidation states or reduced forms.

These reactions enable the synthesis of a variety of derivatives that may possess distinct biological activities.

Research indicates that 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine exhibits significant biological activity. Its structural features allow it to interact with various biological targets, including enzymes and receptors. The presence of fluorine enhances its binding affinity, which is crucial for its potential applications in medicinal chemistry. Preliminary studies suggest its utility as a pharmacophore for drug design, particularly in targeting central nervous system disorders and other therapeutic areas.

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine typically involves several steps:

  • Formation of the Pyrrolidine Ring: This is achieved through cyclization reactions involving appropriate precursors such as 3,3-difluoropropylamine and suitable aldehydes or ketones under acidic or basic conditions.
  • Introduction of Fluorine Atoms: Fluorination can be performed using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
  • Coupling with Pyridine: The final step involves coupling the fluorinated pyrrolidine with a pyridine derivative via nucleophilic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

These methods can be optimized based on desired yields and purity levels for specific applications.

2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds aimed at treating central nervous system disorders.
  • Biological Studies: The compound is utilized in research focused on enzyme inhibitors and receptor ligands due to its unique structural characteristics.
  • Material Science: Its fluorinated structure makes it suitable for developing advanced materials, including polymers and liquid crystals.
  • Chemical Synthesis: It acts as an intermediate in synthesizing more complex organic molecules, facilitating the exploration of new chemical pathways.

Understanding the interactions of 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine with biological targets is crucial for elucidating its mechanism of action. Preliminary studies suggest that this compound may interact with various molecular targets through hydrogen bonding and hydrophobic interactions facilitated by its fluorine atoms. Techniques such as molecular docking and binding affinity assays are essential for further investigating these interactions and determining the compound's therapeutic potential.

Several compounds share structural similarities with 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine. Here are some notable examples:

Compound NameMolecular FormulaMolecular Weight
2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridineC10H11F3N2216.21
2-(3,3-Difluoroazetidin-1-yl)-6-fluoropyridineC8H7F3N2188.15
2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridineC10H11F3N2216.21
2-(3,3-Difluoropyrrolidin-1-yl)-6-fluoropyridineC9H9F3N2202.18

The uniqueness of 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine lies in its specific combination of a difluorinated pyrrolidine moiety with a fluorinated pyridine ring. This structural arrangement may confer distinct pharmacological properties compared to other similar compounds, potentially leading to unique therapeutic applications.

Synthetic Routes and Methodologies

Traditional Multi-Step Reactions

The synthesis of 2-(3,3-difluoropyrrolidin-1-yl)-3-fluoropyridine historically relies on sequential functionalization of pyrrolidine and pyridine precursors. A common approach involves:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or Claisen rearrangement of allyl vinyl ethers to generate 3,3-difluoropyrrolidine intermediates. For example, 3,3-difluoropyrrolidine can be synthesized via Ru(VIII)-catalyzed oxidation of 2,2-difluorosuccinic acid followed by BH₃·Me₂S reduction.
  • Pyridine Fluorination: Electrophilic fluorination of 3-aminopyridine using Selectfluor or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the 3-position.
  • Coupling Reactions: Nucleophilic aromatic substitution (SₙAr) between 3-fluoropyridine and 3,3-difluoropyrrolidine under basic conditions (e.g., K₂CO₃/DMF).

A representative pathway is illustrated below:
$$
\text{3,3-Difluoropyrrolidine} + \text{3-Fluoro-2-chloropyridine} \xrightarrow{\text{KF/CsF, sulfolane}} \text{2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine}
$$

Modern Photoredox-Mediated Coupling Strategies

Recent advancements employ photoredox catalysis to streamline synthesis. For instance, α,α-difluoro-β-iodoketones react with silyl enol ethers under fac-Ir(ppy)₃ catalysis (blue LED irradiation) to form fluorinated ketones, which undergo cyclocondensation with ammonium acetate to yield 3-fluoropyridine derivatives. This method avoids harsh fluorinating agents and enhances regioselectivity.

Industrial Optimization Techniques

  • Continuous Flow Reactors: Microfluidic systems enable rapid SₙAr reactions between fluoropyridines and amines at elevated temperatures (150–200°C), reducing reaction times from hours to minutes.
  • High-Throughput Screening: Automated platforms optimize fluoride salt mixtures (e.g., KF/CsF ratios) for halogen-exchange reactions, achieving >90% yields in difluoropyrrolidine synthesis.

Reaction Mechanisms and Critical Parameters

Formation of Pyrrolidine Ring Systems

The 3,3-difluoropyrrolidine core is typically constructed via:

  • Claisen Rearrangement: Thermal reorganization of allyl vinyl ethers to γ,δ-unsaturated ketones, followed by fluorination.
  • Cyclization: Ring closure of 1,4-dihalobutanes with ammonia under high-pressure conditions.

Key parameters include temperature control (160–200°C) and the use of phase-transfer catalysts (e.g., tetra-n-octylphosphonium bromide) to enhance fluoride ion availability.

Fluorination Strategies and Regioselectivity Control

Fluorination is achieved through two primary routes:

  • Halogen Exchange: Substitution of chlorine in 2,3,5-trichloropyridine with KF/CsF mixtures in polar aprotic solvents (e.g., sulfolane) at 190°C.
  • Electrophilic Fluorination: Direct fluorination using AgF₂ or XeF₂, which preferentially target electron-rich pyridine positions.

Regioselectivity is governed by solvent polarity and fluoride salt composition. For example, CsF increases nucleophilicity, favoring substitution at the 2-position of pyridine.

Role of Catalysts in Reaction Efficiency

  • Phase-Transfer Catalysts: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerate fluoride ion transfer in biphasic systems.
  • Photoredox Catalysts: fac-Ir(ppy)₃ enables radical-mediated C–F bond formation under visible light, reducing side reactions.

Purification and Characterization Protocols

Chromatographic Techniques

  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve residual starting materials and regioisomers.
  • GC: Monitors volatile byproducts (e.g., chlorinated intermediates) during fluorination.

Spectroscopic Validation

  • NMR: 19F NMR confirms fluorine integration at δ −110 to −120 ppm for pyrrolidine-CF₂ and δ −60 ppm for pyridine-CF.
  • IR: Stretching vibrations at 1,100–1,250 cm⁻¹ (C–F) and 1,500–1,600 cm⁻¹ (pyridine ring).
  • MS: ESI-MS exhibits [M+H]⁺ peaks at m/z 201.15.

Quality Control Metrics

  • Purity: ≥99.8% by HPLC (UV detection at 254 nm).
  • Yield Optimization:

























    ParameterOptimal RangeImpact on Yield
    Temperature190–200°C+15%
    KF/CsF Ratio6:1+20%
    Reaction Time17–20 h+10%

Data aggregated from .

Nucleophilic Substitution at Pyridine Nitrogen

The pyridine nitrogen in 2-(3,3-difluoropyrrolidin-1-yl)-3-fluoropyridine represents a critical site for nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine substituent at the 3-position. The fluorine atom significantly enhances the electrophilicity of the pyridine ring, making it particularly susceptible to nucleophilic attack [1] [2]. Research has demonstrated that 2-fluoropyridines undergo efficient nucleophilic aromatic substitution under mild conditions, with quantitative conversion to substitution products when treated with nucleophiles derived from alcohols, phenols, amines, amides, nitrogen-containing heterocycles, cyanide, and thiols [1] [2].

The substitution mechanism proceeds through a classical addition-elimination pathway, involving the formation of a Meisenheimer complex intermediate [1] [3]. The presence of the 3,3-difluoropyrrolidin-1-yl substituent at the 2-position creates additional steric and electronic effects that influence the reaction kinetics and selectivity [4] [5]. Studies have shown that the reaction conditions can be optimized to achieve selectivity for substitution of fluoride over other halides, with the fluorine atom displaying enhanced leaving group ability compared to chlorine or bromine under specific conditions [6] [7].

Table 1: Nucleophilic Substitution Reactivity Data

Nucleophile TypeReaction Temperature (°C)Reaction Time (h)Yield (%)Selectivity
Primary amines25-502-685-95High
Secondary amines25-801-480-92High
Alcohols50-1004-1275-88Moderate
Thiols25-602-870-85High
Cyanide80-1206-2465-80Moderate

The reaction kinetics are significantly influenced by the basicity of the nucleophile and the solvent system employed. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide facilitate the reaction by stabilizing the charged intermediates [1] [2]. The presence of the difluoropyrrolidine moiety introduces additional complexity, as it can participate in intramolecular interactions that affect the overall reaction pathway [8] [9].

Fluorine Participation in Cross-Coupling Reactions

The fluorine atoms in 2-(3,3-difluoropyrrolidin-1-yl)-3-fluoropyridine participate in various cross-coupling reactions, particularly those involving carbon-fluorine bond activation. The carbon-fluorine bonds in fluorinated pyridines can undergo selective activation under specific catalytic conditions, enabling the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions [10] [11].

Research has demonstrated that polyfluorinated pyridines, including those with difluoropyrrolidin substituents, can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids [11]. The mechanism involves the formation of a palladium-fluorido intermediate, which facilitates the transmetallation step through two possible catalytic cycles [11]. The presence of fluorine atoms on the pyridine ring creates unique electronic properties that influence the oxidative addition and reductive elimination steps of the catalytic cycle [12] [13].

Negishi cross-coupling reactions have also been successfully applied to fluorinated pyridines, with continuous-flow methodology enabling precise temperature control for efficient metalation, zincation, and coupling sequences [10]. The regioselective arylation of fluoropyridines provides access to functionalized biaryl products with high yields and excellent selectivity [10] [14].

The difluoropyrrolidine moiety can also participate in cross-coupling reactions through carbon-nitrogen bond formation. Studies have shown that pyrrolidine derivatives can undergo palladium-catalyzed amination reactions, with the fluorine substituents influencing the reaction selectivity and efficiency [6] [7]. The presence of multiple fluorine atoms creates opportunities for sequential functionalization, allowing for the construction of complex molecular architectures [15] [6].

Redox Activity of Pyrrolidine Moieties

The pyrrolidine ring in 2-(3,3-difluoropyrrolidin-1-yl)-3-fluoropyridine exhibits distinctive redox properties that are significantly influenced by the presence of the geminal difluoro substituents. The difluoropyrrolidine moiety can undergo both oxidative and reductive transformations, with the fluorine atoms modulating the electron density and reactivity of the heterocyclic ring [4] [9] [5].

Oxidative processes involving the pyrrolidine ring typically proceed through single-electron transfer mechanisms, generating radical cation intermediates that can participate in subsequent functionalization reactions [4] [9]. The presence of the difluoro substituents at the 3-position stabilizes these radical intermediates through inductive effects, enabling selective functionalization at the α-position relative to the nitrogen atom [4] [5].

Research has demonstrated that pyrrolidine derivatives can undergo redox-neutral α-functionalization reactions, where the pyrrolidine ring serves as both an electron donor and acceptor in the same transformation [4] [5] [16]. These processes involve the formation of iminium intermediates followed by nucleophilic addition, with the reaction proceeding without the need for external oxidants or reductants [4] [5].

Photoredox catalysis has emerged as a powerful tool for the functionalization of pyrrolidine derivatives, including those containing fluorine substituents [9] [17] [18]. The photoredox approach enables the generation of nitrogen-centered radicals that can undergo ring-opening reactions or participate in cycloaddition processes [9] [17]. The difluoro substituents influence the photophysical properties of the pyrrolidine ring, affecting the efficiency of photoinduced electron transfer processes [18] [19].

Reaction Mechanisms and Kinetics

Oxidation and Reduction Pathways

The oxidation and reduction pathways of 2-(3,3-difluoropyrrolidin-1-yl)-3-fluoropyridine involve complex mechanistic sequences that are influenced by the electronic properties of both the pyridine and pyrrolidine components. The compound can undergo oxidation at multiple sites, including the pyrrolidine nitrogen, the pyridine ring, and the carbon-fluorine bonds [4] [9] [20].

Oxidative pathways typically involve the initial formation of nitrogen-centered radical cations through single-electron transfer processes. The presence of the difluoro substituents on the pyrrolidine ring significantly stabilizes these radical intermediates through inductive effects, enabling controlled functionalization reactions [4] [9]. The oxidation potential of the pyrrolidine nitrogen is influenced by the electronic nature of the attached pyridine ring, with the electron-withdrawing fluorine substituent increasing the oxidation potential relative to unsubstituted analogs [5] [16].

The mechanism of pyrrolidine oxidation proceeds through several distinct steps:

  • Initial electron transfer from the pyrrolidine nitrogen to an oxidizing agent or photocatalyst
  • Formation of a radical cation intermediate stabilized by the difluoro substituents
  • Deprotonation at the α-position to generate an α-amino radical
  • Subsequent functionalization through radical coupling or addition reactions

Reductive pathways involve the reduction of the pyridine ring or the carbon-fluorine bonds, with the reduction potential being influenced by the substitution pattern and electronic effects [20] [21]. The pyridine ring can be reduced through metal-mediated processes or photoredox catalysis, generating dihydropyridine or tetrahydropyridine derivatives [20] [21].

Research has demonstrated that the reduction of fluorinated pyridines can proceed through different mechanistic pathways depending on the catalyst system employed. Iridium-catalyzed reduction involves the formation of silyl-iridium complexes that facilitate the selective reduction of the pyridine ring [20] [22]. The presence of the difluoropyrrolidine substituent influences the regioselectivity of the reduction process [20] [22].

Halogen Exchange and Metathesis Reactions

Halogen exchange reactions involving 2-(3,3-difluoropyrrolidin-1-yl)-3-fluoropyridine represent important transformations for the modification of the fluorine substituents and the introduction of alternative halogen atoms. These reactions proceed through several mechanistic pathways, including nucleophilic substitution, metal-mediated exchange, and radical-based processes [23] [24] [25].

Nucleophilic halogen exchange typically involves the displacement of fluorine atoms through nucleophilic aromatic substitution mechanisms. The pyridine ring fluorine at the 3-position can be selectively replaced by other halides under appropriate conditions, with the reaction proceeding through a Meisenheimer complex intermediate [3] [6]. The presence of the difluoropyrrolidine substituent influences the electronic properties of the pyridine ring, affecting the reaction kinetics and selectivity [6] [7].

Metal-mediated halogen exchange involves the use of organometallic reagents to facilitate the selective replacement of fluorine atoms. Lithium-halogen exchange reactions have been extensively studied for fluorinated pyridines, with the exchange rate following the typical trend of I > Br > Cl > F [26] [27]. The difluoropyrrolidine moiety can participate in these reactions through coordination to the metal center, influencing the reaction selectivity and efficiency [26] [27].

The mechanism of metal-halogen exchange involves several key steps:

  • Coordination of the organometallic reagent to the fluorinated pyridine
  • Oxidative addition of the metal into the carbon-halogen bond
  • Halogen exchange at the metal center
  • Reductive elimination to form the new carbon-halogen bond

Metathesis reactions involving the exchange of functional groups have been developed for fluorinated compounds, with the process involving the simultaneous breaking and forming of bonds [23] [28]. Recent research has demonstrated the development of carbon-hydrogen/carbon-halogen metathesis reactions that enable the selective halogenation of carbon-hydrogen bonds while simultaneously dehalogenating carbon-halogen bonds [23].

Photochemical Reactivity in Photoredox Systems

The photochemical reactivity of 2-(3,3-difluoropyrrolidin-1-yl)-3-fluoropyridine in photoredox systems involves complex photophysical and photochemical processes that are influenced by the electronic properties of both the pyridine and pyrrolidine components. The compound can participate in photoredox catalysis as both a substrate and a potential photoactive species [9] [17] [18] [19].

Photoredox mechanisms typically involve the excitation of a photocatalyst followed by electron transfer processes with the organic substrate. The difluoropyrrolidine moiety can undergo photoinduced electron transfer, generating radical intermediates that participate in subsequent transformations [9] [17]. The presence of the fluorine substituents influences the photophysical properties of the compound, affecting the efficiency of photoinduced processes [18] [19].

The photochemical mechanism involves several key steps:

  • Photocatalyst excitation through absorption of visible light
  • Electron transfer between the excited photocatalyst and the organic substrate
  • Radical generation at the pyrrolidine nitrogen or pyridine ring
  • Radical propagation through functionalization or cyclization reactions
  • Catalyst regeneration through back-electron transfer

Photoredox-catalyzed transformations of pyrrolidine derivatives have been extensively studied, with applications in ring-opening reactions, cycloaddition processes, and functionalization reactions [9] [17] [18] [19]. The difluoro substituents on the pyrrolidine ring influence the redox properties of the compound, affecting the efficiency of photoinduced electron transfer [9] [17].

Research has demonstrated that pyrrolidine derivatives can undergo photoredox-catalyzed ring-opening reactions, with the process involving the generation of carbon-centered radicals through reductive cleavage of carbon-nitrogen bonds [9] [17]. The mechanism involves the formation of aminoketyl radicals that undergo β-scission to generate alkyl radicals, which can then participate in functionalization reactions [9] [17].

The kinetics of photoredox reactions are influenced by several factors, including the light intensity, photocatalyst concentration, and the electronic properties of the substrate. Studies have shown that the quantum yield of photoredox reactions involving pyrrolidine derivatives can range from 15-30%, with the efficiency being dependent on the specific reaction conditions and substrate structure [29] [18].

Functionalization Strategies for Derivative Synthesis

Bromination and Other Halogenation Reactions

The halogenation of 2-(3,3-difluoropyrrolidin-1-yl)-3-fluoropyridine represents a crucial strategy for introducing additional halogen substituents and expanding the synthetic utility of the compound. Bromination reactions can be performed at various positions on both the pyridine and pyrrolidine rings, with the regioselectivity being influenced by the electronic and steric properties of the existing substituents [6] [7].

Bromination of the pyridine ring can be achieved through electrophilic aromatic substitution or radical-mediated processes. The presence of the fluorine substituent at the 3-position and the difluoropyrrolidine group at the 2-position creates a unique electronic environment that influences the site of bromination [6]. Research has shown that bromination typically occurs at the 5-position of the pyridine ring, as this position is least sterically hindered and maintains favorable electronic properties for electrophilic attack [6] [7].

The mechanism of pyridine bromination involves:

  • Electrophilic activation of the bromine source (typically N-bromosuccinimide or molecular bromine)
  • Electrophilic attack at the electron-rich position of the pyridine ring
  • Formation of a σ-complex intermediate
  • Deprotonation and aromaticity restoration

Halogenation of the pyrrolidine ring can occur at the carbon atoms adjacent to the nitrogen, with the difluoro substituents influencing the reaction selectivity and efficiency [31] [32]. The presence of the fluorine atoms at the 3-position creates a unique electronic environment that affects the reactivity of the adjacent carbon atoms [31] [32].

Table 2: Halogenation Reaction Conditions and Yields

Halogenation TypeReagentSolventTemperature (°C)Time (h)Yield (%)
Pyridine brominationNBSDMF80-1004-875-85
Pyridine chlorinationNCSCH₂Cl₂25-506-1270-80
Pyridine iodinationNISTHF60-808-1665-75
Pyrrolidine brominationBr₂CCl₄0-252-660-70
Electrophilic fluorinationSelectfluorMeCN25-504-1055-65

Carbon-Hydrogen Activation and Metal-Catalyzed Couplings

Carbon-hydrogen activation represents one of the most powerful strategies for the functionalization of 2-(3,3-difluoropyrrolidin-1-yl)-3-fluoropyridine, enabling the direct introduction of new functional groups without pre-functionalization of the substrate. The compound contains multiple carbon-hydrogen bonds that can be selectively activated using appropriate catalytic systems [20] [22] [21] [33].

Pyridine carbon-hydrogen activation has been extensively studied using various transition metal catalysts, including palladium, rhodium, and iridium complexes [20] [22] [21] [33]. The presence of the difluoropyrrolidine substituent at the 2-position can serve as a directing group for ortho-selective functionalization, while the fluorine substituent at the 3-position influences the electronic properties of the pyridine ring [20] [22].

The mechanism of metal-catalyzed carbon-hydrogen activation involves:

  • Substrate coordination to the metal catalyst
  • Carbon-hydrogen bond cleavage through oxidative addition or concerted metalation-deprotonation
  • Functionalization through transmetalation or insertion reactions
  • Reductive elimination to form the new carbon-carbon or carbon-heteroatom bond

Rhodium-catalyzed carbon-hydrogen activation has been particularly effective for the functionalization of fluorinated pyridines, with the reactions proceeding through electrophilic aromatic substitution mechanisms [34] [35]. The presence of the difluoropyrrolidine group can influence the regioselectivity of the reaction, directing the functionalization to specific positions on the pyridine ring [34] [35].

Iridium-catalyzed processes have been developed for the selective functionalization of pyridines through carbon-hydrogen activation, with the reactions involving the formation of boryl pincer complexes that facilitate the activation of pyridine carbon-hydrogen bonds [22] [36]. The mechanism involves the coordination of the pyridine nitrogen to a Lewis-acidic boron center, which directs the iridium to activate a specific carbon-hydrogen bond [22] [36].

Cross-coupling reactions involving carbon-hydrogen activation have been successfully applied to fluorinated pyridines, enabling the formation of carbon-carbon bonds through palladium-catalyzed processes [37]. The Suzuki-Miyaura coupling of fluorinated pyridines with arylboronic acids has been achieved using palladium catalysts, with the reactions proceeding through the formation of palladium-fluorido intermediates [11] [37].

Ring-Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions of 2-(3,3-difluoropyrrolidin-1-yl)-3-fluoropyridine provide access to acyclic and rearranged products that retain the functional groups of the original compound while offering new synthetic possibilities. These transformations are particularly valuable for the pyrrolidine component, which can undergo selective ring-opening under appropriate conditions [38] [39] [40] [41].

Pyrrolidine ring-opening can be achieved through various mechanisms, including reductive cleavage, photoredox catalysis, and thermal processes [38] [39] [40] [41]. The presence of the difluoro substituents at the 3-position influences the ring strain and electronic properties of the pyrrolidine ring, affecting the conditions required for ring-opening [38] [39] [40].

The photoredox-catalyzed ring-opening mechanism involves:

  • Photocatalyst excitation through visible light irradiation
  • Single-electron transfer to the pyrrolidine nitrogen
  • Formation of radical cation intermediates
  • Beta-scission of the carbon-nitrogen bond
  • Hydrogen atom transfer to generate the final product

Reductive ring-opening has been demonstrated using zinc-mediated processes, with the reactions proceeding through the formation of zinc complexes that facilitate the selective cleavage of carbon-nitrogen bonds [38] [39]. The presence of Lewis acids such as zinc triflate enhances the efficiency of the ring-opening process by activating the amide carbonyl group [38] [39].

Table 3: Ring-Opening Reaction Conditions

MethodCatalyst/ReagentConditionsYield (%)Product Type
PhotoredoxIr(ppy)₃Blue LED, RT60-85Acyclic amides
ReductiveZn(OTf)₂100°C, 12h55-80Ring-opened products
ThermalHeat only150°C, 24h40-70Rearranged products
RadicalAIBN80°C, 8h45-65Radical products

Rearrangement reactions involving the pyridine ring can occur under specific conditions, with the transformations leading to isomeric pyridine derivatives or ring-contracted products [42]. Recent research has demonstrated the development of pyridine-to-pyrrolidine ring contraction reactions that proceed through photochemical processes [42].

The ring contraction mechanism involves:

  • Photochemical silylation of the pyridine ring
  • Formation of dihydropyridine intermediates
  • Vinylazomethine ylide formation through silyl migration
  • Electrocyclic ring closure to form the pyrrolidine ring

XLogP3

2.2

Dates

Last modified: 08-16-2023

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